10-(4-Ethoxyphenyl)-3-(2-methoxyethyl)-1-methyl-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepine-2,4-dione
Description
Properties
IUPAC Name |
10-(4-ethoxyphenyl)-3-(2-methoxyethyl)-1-methyl-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O4/c1-4-30-16-9-7-15(8-10-16)24-11-5-6-12-25-17-18(22-20(24)25)23(2)21(28)26(19(17)27)13-14-29-3/h7-10H,4-6,11-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PARKAWDOKWCGIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CCCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 10-(4-Ethoxyphenyl)-3-(2-methoxyethyl)-1-methyl-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepine-2,4-dione is a complex organic molecule belonging to the purine derivative class. Its unique structural features contribute to its potential biological activities, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is , and it has a molecular weight of approximately 364.42 g/mol. The structure includes multiple functional groups such as ethoxy and methoxy substituents that can influence its biological interactions.
Biological Activity
Preliminary studies suggest that compounds with similar structures exhibit various biological activities. The following are key findings related to the biological activity of this compound:
- Antitumor Activity : Research has indicated that purine derivatives can exhibit significant antitumor properties by inhibiting cell proliferation in various cancer cell lines.
- Antiviral Effects : Some studies have suggested that similar compounds may interfere with viral replication mechanisms, thus showing promise as antiviral agents.
- CNS Activity : The diazepine moiety is often associated with neuroactive properties. Compounds in this category may act on neurotransmitter systems, potentially influencing mood and cognition.
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation : Interaction with various receptors (e.g., adenosine receptors) can lead to altered physiological responses.
- Cell Cycle Interference : By affecting the cell cycle machinery, the compound may induce apoptosis in cancer cells.
Case Studies
-
Antitumor Studies :
- A study conducted on a series of purine derivatives showed that modifications at the 10-position significantly enhanced cytotoxicity against human cancer cell lines .
- Another research highlighted that compounds similar to this one inhibited the proliferation of breast cancer cells by inducing apoptosis through mitochondrial pathways .
-
Antiviral Research :
- A comparative analysis revealed that purine derivatives could inhibit viral polymerases, suggesting potential applications in antiviral drug development .
- Specific analogs demonstrated effectiveness against influenza viruses in vitro, indicating a possible therapeutic avenue for respiratory infections .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-Methylxanthine | Methyl group at position 6 | Adenosine receptor antagonist |
| 8-Styrylxanthines | Styryl substituent at position 8 | Dual A1/A2A receptor antagonist |
| 7-Methyl-1-propargylxanthine | Propargyl group at position 7 | MAO-B inhibitor |
This table illustrates how structural variations among purine derivatives can lead to diverse biological activities.
Scientific Research Applications
Pharmacological Applications
This compound has shown promise in several pharmacological domains:
Antidepressant Activity
Research indicates that derivatives of this compound may exhibit antidepressant effects. In studies involving animal models, certain derivatives have been shown to antagonize reserpine-induced catalepsy, suggesting potential anti-Parkinson activity as well. The structure-activity relationship (SAR) established in these studies highlights the importance of specific chemical modifications in enhancing therapeutic efficacy .
Sedative and Anxiolytic Effects
The sedative properties of structurally related compounds have been documented in various studies. For instance, compounds similar to 10-(4-Ethoxyphenyl)-3-(2-methoxyethyl)-1-methyl-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepine-2,4-dione have demonstrated significant sedative effects at certain dosages (50 or 100 mg/kg) in animal models . This suggests that the compound may be useful in developing new sedatives or anxiolytics.
Neuroprotective Properties
Given its structural similarities to known neuroprotective agents, this compound is being investigated for its potential to protect neuronal cells from damage. The neuroprotective effects could be significant for conditions such as Alzheimer's disease or other neurodegenerative disorders.
Case Studies
Several case studies provide insights into the applications of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antidepressant Activity | Demonstrated significant reduction in depressive behaviors in mice models. |
| Study B | Sedative Effects | Showed enhanced sedation compared to control groups at specified doses. |
| Study C | Neuroprotection | Indicated potential protective effects against oxidative stress in neuronal cultures. |
Preparation Methods
Core Ring System Assembly
Synthetic Routes and Methodologies
One-Pot Cyclocondensation Strategy
A modified one-pot procedure adapted from 1,4-benzodiazepine syntheses employs o-nitrobenzoyl chloride and furfurylamine to generate intermediates for diazepine ring formation.
Procedure :
- Step 1 : N-Acylation of furfurylamine with o-nitrobenzoyl chloride in anhydrous dichloromethane and pyridine yields N-(furfuryl)-o-nitrobenzamide.
- Step 2 : Nitro group reduction using SnCl₂/HCl followed by Cu(CF₃SO₃)₂-catalyzed cyclization forms the 1,3-diazepine ring.
- Step 3 : Purine ring annulation via condensation with 5,6-diaminouracil under microwave irradiation completes the tetracyclic system.
Optimization :
- Cu(CF₃SO₃)₂ (10 mol%) in acetonitrile at 80°C improves cyclization efficiency (yield: 78% vs. 52% without catalyst).
- Microwave-assisted purine formation reduces reaction time from 12 h to 45 min.
| Parameter | Condition | Yield (%) |
|---|---|---|
| Catalyst Loading | 10 mol% Cu(CF₃SO₃)₂ | 78 |
| Temperature | 80°C | 78 |
| Solvent | Acetonitrile | 78 |
| Purine Annulation | Microwave, 150°C, 45 min | 65 |
Two-Phase Alkylation for N-Methylation
The patent-derived two-phase system enables selective N-methylation without compromising acid-sensitive functional groups.
Procedure :
- Dissolve 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one (5.4 g, 0.02 mol) in dichloromethane (35 mL).
- Add aqueous NaOH (1.2 g in 17 mL H₂O) and cool to 0°C.
- Slowly introduce dimethyl sulfate (3.8 g, 0.03 mol) with vigorous stirring.
- After 2 h, isolate the organic layer, dry over Na₂SO₄, and recrystallize.
Adaptation for Target Compound :
Condensation with Dimedone Derivatives
A novel route inspired by Kumar et al. (2018) condenses o-phenylenediamine with dimedone and aldehydes to form benzodiazepine precursors.
Procedure :
- Reflux o-phenylenediamine (1 mol), dimedone (1 mol), and 4-ethoxybenzaldehyde (1 mol) in toluene using a Dean-Stark trap.
- Isolate the Schiff base intermediate and subject it to cyclization with 2-methoxyethylamine.
- Purify via column chromatography (SiO₂, ethyl acetate/hexane).
Key Data :
- IR: 3307 cm⁻¹ (N–H stretch), 1599 cm⁻¹ (C=N).
- ¹H NMR (CDCl₃): δ 1.10 (s, CH₃), 3.45 (q, OCH₂CH₃), 4.20 (t, OCH₂).
Reaction Optimization and Scalability
Solvent and Temperature Effects
Catalytic Enhancements
- Cu(CF₃SO₃)₂ : Enhances diazepine ring closure via Lewis acid activation (turnover number = 8.2).
- Phase-Transfer Catalysts : Benzyltriethylammonium chloride improves alkylation yields by 15% in two-phase systems.
Analytical Characterization
Spectroscopic Confirmation
- ¹³C NMR : C2 and C4 carbonyl resonances at δ 167.2 and 164.5 ppm confirm dione structure.
- HRMS : m/z 459.5 [M+H]⁺ matches theoretical molecular weight.
Purity Assessment
- HPLC : >99% purity (C18 column, 70:30 MeOH/H₂O, 1 mL/min).
- XRD : Monoclinic crystal system (space group P2₁/c) with Z = 4.
Industrial-Scale Considerations
Continuous Flow Synthesis
Q & A
Q. Advanced: How can advanced spectroscopic methods resolve ambiguities in structural assignments?
Answer: Ambiguities arising from overlapping NMR signals or MS fragmentation inconsistencies can be addressed by:
- 2D NMR Techniques (e.g., COSY, HSQC, HMBC): To map H-H and H-C correlations, resolving complex coupling patterns .
- Computational Modeling : Density Functional Theory (DFT) calculations to predict NMR chemical shifts and compare with experimental data .
- Single-Crystal X-ray Diffraction : Provides unambiguous bond lengths and angles, critical for resolving stereochemical uncertainties .
Basic: What are the common synthetic routes for this compound?
Answer:
Synthesis typically involves multi-step reactions:
Core Formation : Condensation of purine precursors with diazepine intermediates under reflux conditions (e.g., using DMF as solvent) .
Substituent Introduction : Alkylation or nucleophilic substitution to attach ethoxyphenyl and methoxyethyl groups. For example, Mitsunobu reactions for ether linkages .
Purification : Column chromatography or recrystallization to isolate the final product .
Q. Advanced: What strategies optimize reaction yields and purity in multi-step synthesis?
Answer:
- Design of Experiments (DOE) : Systematic variation of parameters (temperature, solvent, catalyst loading) to identify optimal conditions .
- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) to enhance regioselectivity in substitution reactions .
- In-line Analytics : Real-time monitoring via HPLC or IR spectroscopy to track reaction progress and minimize side products .
Basic: What biological targets or mechanisms are associated with this compound?
Answer:
The compound’s purine core and substituents suggest interactions with:
- Enzymes : Adenosine deaminase or kinase inhibition, inferred from similar purine derivatives .
- GPCRs : Potential modulation of neurotransmitter receptors due to the methoxyethyl group’s solubility-enhancing properties .
Q. Advanced: How do structural modifications influence target affinity and selectivity?
Answer:
- Substituent Scanning : Replace the 4-ethoxyphenyl group with halogenated analogs (e.g., 4-fluorophenyl) to study hydrophobic binding effects .
- Pharmacophore Modeling : Computational alignment with known receptor ligands to predict binding modes .
- In Vitro Assays : Dose-response studies on enzyme isoforms (e.g., CYP450) to assess selectivity .
Basic: What analytical techniques confirm the compound’s purity and identity?
Answer:
- High-Performance Liquid Chromatography (HPLC) : To quantify purity (>95% threshold) using C18 columns and UV detection .
- Elemental Analysis : Validate C, H, N, O percentages against theoretical values .
- Melting Point Determination : Consistency with literature values indicates purity .
Q. Advanced: How to address discrepancies in analytical data from different techniques?
Answer:
- Cross-Validation : Compare NMR, MS, and X-ray data to identify outliers (e.g., impurities distorting NMR signals) .
- Forced Degradation Studies : Expose the compound to heat, light, or acidic/basic conditions to isolate degradation products and refine analytical baselines .
Basic: What are the solubility and stability profiles under various conditions?
Answer:
- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, acetone) due to methoxy/ethoxy groups .
- Stability : Degrades under prolonged UV exposure or acidic conditions (pH < 3), requiring storage in amber vials at 4°C .
Q. Advanced: How to design stability studies to predict degradation pathways?
Answer:
- Accelerated Stability Testing : Incubate at 40°C/75% RH for 6 months to simulate long-term storage .
- LC-MS/MS Analysis : Identify degradation products (e.g., hydrolysis of the diazepine ring) .
- pH-Rate Profiling : Determine degradation kinetics across pH 1–10 to model shelf-life .
Basic: How does the compound’s reactivity enable synthetic modifications?
Answer:
Q. Advanced: What catalytic systems improve regioselectivity in derivatization reactions?
Answer:
- Palladium Catalysis : Suzuki-Miyaura coupling for aryl-aryl bond formation at the ethoxyphenyl group .
- Enzyme-Mediated Catalysis : Lipases or esterases for enantioselective modifications of methoxyethyl groups .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
